molecular formula C16H10F2N2O3 B1666756 Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- CAS No. 145555-03-9

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

Cat. No.: B1666756
CAS No.: 145555-03-9
M. Wt: 316.26 g/mol
InChI Key: FYDPXVSFSSBHGW-INIZCTEOSA-N
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Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of AL-3803 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The precise molecular targets and pathways involved depend on the specific application and experimental conditions.

Properties

CAS No.

145555-03-9

Molecular Formula

C16H10F2N2O3

Molecular Weight

316.26 g/mol

IUPAC Name

(9S)-2,7-difluoro-4-methoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)/t16-/m0/s1

InChI Key

FYDPXVSFSSBHGW-INIZCTEOSA-N

SMILES

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F

Isomeric SMILES

COC1=CC(=CC2=C1C3=C([C@@]24C(=O)NC(=O)N4)C=C(C=C3)F)F

Canonical SMILES

COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AL-3803;  AL 3803;  AL3803;  (-)-AL03152; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 2
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 3
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 4
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 5
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
Reactant of Route 6
Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

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